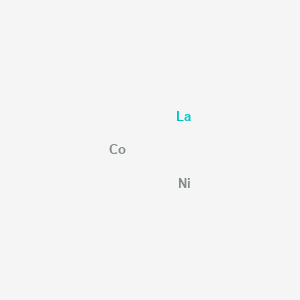
Cobalt;lanthanum;nickel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt;lanthanum;nickel is a versatile intermetallic compound that combines the properties of lanthanum, nickel, and cobalt. This alloy is known for its unique structural, catalytic, and hydrogen storage capabilities. It is widely used in various industrial and scientific applications due to its stability, reactivity, and ability to form complex structures.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cobalt;lanthanum;nickel can be synthesized using several methods, including the sol-gel method, electrodeposition, and co-precipitation. The sol-gel method involves the use of lanthanum, nickel, and cobalt nitrates, along with citric acid as a chelating agent. The mixture is heated to form a gel, which is then calcined at high temperatures to produce the alloy . Electrodeposition involves the reduction of metal ions from an electrolyte solution onto a substrate, forming a thin layer of the alloy . Co-precipitation involves the simultaneous precipitation of lanthanum, nickel, and cobalt hydroxides from a solution, followed by calcination to form the alloy .
Industrial Production Methods: In industrial settings, lanthanum-nickel-cobalt alloy is often produced using high-temperature reduction processes. This involves the reduction of metal oxides with hydrogen or other reducing agents at temperatures above 1000°C. The resulting alloy is then purified and processed into the desired form .
Analyse Chemischer Reaktionen
Types of Reactions: Cobalt;lanthanum;nickel undergoes various chemical reactions, including oxidation, reduction, and hydrogenation. It can be oxidized by air at temperatures above 200°C and reacts with acids such as hydrochloric acid, sulfuric acid, and nitric acid at temperatures above 20°C . The alloy also participates in hydrogenation reactions, where it acts as a catalyst to facilitate the addition of hydrogen to other compounds .
Common Reagents and Conditions: Common reagents used in reactions with lanthanum-nickel-cobalt alloy include hydrogen, oxygen, and various acids. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed: The major products formed from reactions involving lanthanum-nickel-cobalt alloy include metal oxides, hydrides, and various organic compounds. For example, in hydrogenation reactions, the alloy can produce hydrogenated organic compounds .
Wissenschaftliche Forschungsanwendungen
Cobalt;lanthanum;nickel has numerous scientific research applications. It is widely used as a catalyst in chemical reactions, particularly in the hydrogenation of organic compounds and the dry reforming of methane to produce hydrogen-rich syngas . The alloy’s hydrogen storage capabilities make it valuable in the development of advanced fuel cells and battery technologies . Additionally, it is used in the synthesis of multi-walled carbon nanotubes and other nanomaterials .
In biology and medicine, lanthanum-nickel-cobalt alloy is being explored for its potential anti-inflammatory properties. Studies have shown that nickel-cobalt alloy nanocrystals can inhibit the activation of inflammasomes, which are involved in various inflammatory diseases .
Wirkmechanismus
The mechanism by which lanthanum-nickel-cobalt alloy exerts its effects is primarily through its catalytic activity and hydrogen storage capabilities. The alloy’s structure allows for the efficient adsorption and release of hydrogen, making it an effective catalyst in hydrogenation reactions . In biological systems, the alloy’s nanocrystals can disrupt the formation of inflammasomes by downregulating specific long non-coding RNAs, thereby inhibiting inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Cobalt;lanthanum;nickel is unique in its combination of properties from lanthanum, nickel, and cobalt. Similar compounds include other lanthanum-nickel alloys such as lanthanum pentanickel (LaNi5), lanthanum-nickel-cobalt alloys with different stoichiometries, and nickel-cobalt alloys without lanthanum . Compared to these compounds, lanthanum-nickel-cobalt alloy offers enhanced catalytic activity, better hydrogen storage capabilities, and unique anti-inflammatory properties .
Similar Compounds
- Lanthanum pentanickel (LaNi5)
- Lanthanum-nickel alloy (LaNi)
- Cobalt;lanthanum;nickels with different stoichiometries (e.g., LaNi2.5Co2.5)
- Nickel-cobalt alloys
This compound stands out due to its versatile applications and unique combination of properties, making it a valuable material in various fields of research and industry.
Eigenschaften
IUPAC Name |
cobalt;lanthanum;nickel |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.La.Ni |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDRIGFSUGVDKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Co].[Ni].[La] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoLaNi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746213 |
Source


|
| Record name | cobalt;lanthanum;nickel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.532 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130469-99-7 |
Source


|
| Record name | cobalt;lanthanum;nickel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
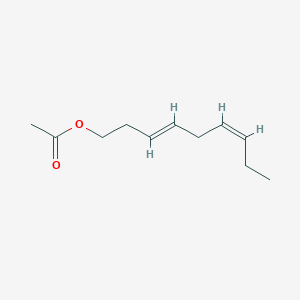

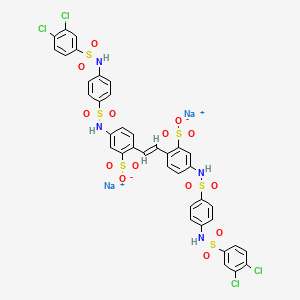
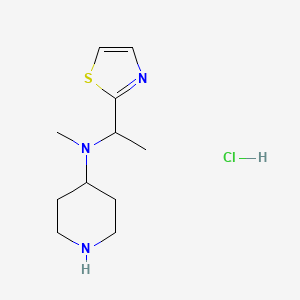
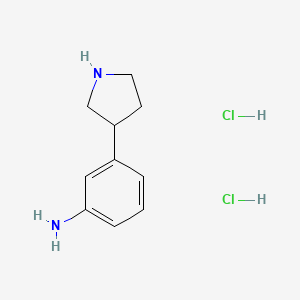
![6-Methylisoxazolo[5,4-d]pyrimidin-3-amine](/img/structure/B1512767.png)
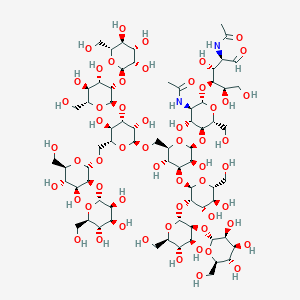

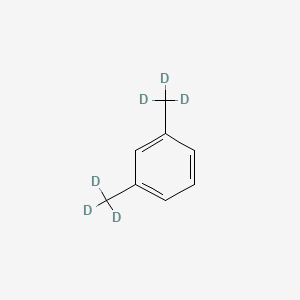
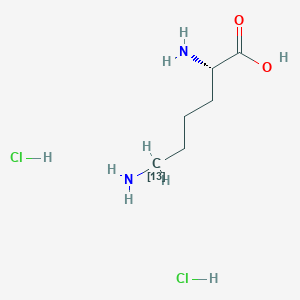
![N-[4-(4-Aminobenzyl)phenyl]-5-norbornene-2,3-dicarboximide](/img/structure/B1512785.png)

![(R)-[(Rucl(segphos))2(mu-cl)3][NH2Me2]](/img/structure/B1512787.png)

